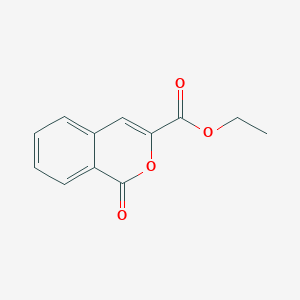

喹啉-3-基二甲基氨基甲酸酯

描述

Quinolin-3-yl dimethylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is a member of the carbamate family and has a unique structure that allows it to interact with biological systems in a specific way. In

科学研究应用

BET 布罗莫结构域抑制

喹啉衍生物已被合成并评估其作为 BET(布罗莫结构域和末端外基序)抑制剂的功效。一种含有喹啉部分的化合物在白血病和乳腺癌模型中表现出有效的抗肿瘤活性,表明在癌症治疗中具有潜在应用。该化合物对 BET 蛋白表现出很高的结合亲和力和显着的抗肿瘤活性,使其成为肿瘤学进一步研究的有希望的候选者 (Zhao 等人,2017 年)。

抗精神病作用

对喹啉衍生物,特别是 2-(二甲基氨基)-和 2-(甲基氨基)-7H-萘并[1,2,3-de]喹啉-7-酮的研究表明具有潜在的抗精神病作用。这些化合物在小鼠氯胺酮诱导的精神病实验模型中显示出减少抑郁样行为的功效。结果表明,这些喹啉衍生物可能是治疗精神分裂症患者抑郁症状的新策略,表明它们在神经精神疾病中具有潜在用途 (Moghaddam 等人,2013 年)。

抗炎药和 DMARDs

喹啉和喹唑啉衍生物已被合成并评估其抗炎作用,特别是作为潜在的 DMARDs(疾病改善型抗风湿药)。这些化合物在大鼠佐剂性关节炎模型中显示出有效的抗炎作用。这项研究突出了这些衍生物在治疗炎性疾病和风湿病方面的治疗潜力,为开发更有效的治疗方法开辟了新的途径 (Baba 等人,1996 年)。

抗血栓特性

化合物 1,3-二氢-7,8-二甲基-2H-咪唑并[4,5-b]喹啉-2-酮已对其对血小板功能和实验性血栓形成的影响进行了研究。它在动物模型中表现出显着的抗血栓活性,表明其作为血栓相关疾病治疗剂的潜力。该化合物抑制血小板聚集的能力及其在动物模型中的口服活性表明其在预防血栓性疾病中的潜在应用 (Buchanan 等人,1989 年)。

未来方向

Quinoline and its derivatives have found a variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods for quinoline-based compounds, including Q3DMC.

作用机制

Target of Action

Quinoline derivatives, including Quinolin-3-yl dimethylcarbamate, have been found to target various proteins and enzymes in the body. One of the primary targets of quinoline derivatives is the estrogen receptor β (ER β) , which plays a crucial role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

Quinoline derivatives interact with their targets, such as ER β, by binding selectively to these receptors. This interaction can result in changes in the function of these targets, potentially leading to various biological effects .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways. For instance, they have been found to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Pharmacokinetics

Quinoline derivatives are generally known for their high and selective activity, as well as low toxicity on human cells .

Result of Action

The molecular and cellular effects of Quinolin-3-yl dimethylcarbamate’s action can vary depending on the specific targets and pathways it affects. For instance, if it targets ER β, it could potentially influence the function of the mammalian reproductive system . If it affects DNA synthesis in bacteria, it could lead to bacterial death .

Action Environment

The action, efficacy, and stability of Quinolin-3-yl dimethylcarbamate can be influenced by various environmental factors. For instance, the synthesis of quinoline derivatives has been found to be more efficient under green and clean conditions, using alternative reaction methods .

属性

IUPAC Name |

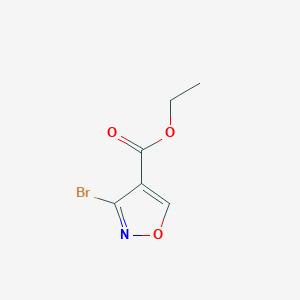

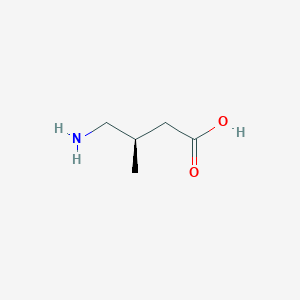

quinolin-3-yl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOIISYPFREZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552590 | |

| Record name | Quinolin-3-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112934-33-5 | |

| Record name | Quinolin-3-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol](/img/structure/B3045657.png)

![7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-](/img/structure/B3045666.png)

![Urea, N-[3-(dimethylamino)propyl]-N'-methyl-](/img/structure/B3045668.png)